1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one hydrochloride
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Overview
Description
This compound is characterized by a fused ring system containing both cyclopentane and pyrazole moieties, making it a valuable subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the cyclopenta[c]pyrazole core, followed by further functionalization to introduce the hydrochloride group. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where halogen atoms can be replaced by other nucleophiles under suitable conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one hydrochloride can be compared with other similar compounds such as:
1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid: This compound has a carboxylic acid group instead of the hydrochloride group, which may result in different chemical properties and applications.
1H,4H,5H,6H-cyclopenta[c]pyrazole-6-carboxylic acid hydrochloride: This compound has a carboxylic acid group at a different position, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific structure and the presence of the hydrochloride group, which can affect its solubility, stability, and overall reactivity.
Properties
CAS No. |
1909306-27-9 |
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Molecular Formula |
C6H7ClN2O |
Molecular Weight |
158.6 |
Purity |
91 |
Origin of Product |
United States |
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